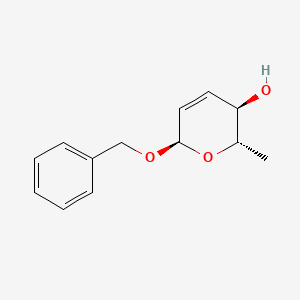
(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by its benzyloxy group and its specific stereochemistry, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Starting Materials: The synthesis may start with a suitable precursor such as a pyran derivative.
Reaction Conditions:
Stereochemistry Control: The stereochemistry of the compound can be controlled using chiral catalysts or reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde, while reduction may yield benzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3R,6R)-6-(Benzyloxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol would depend on its specific interactions with molecular targets. This may involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,6R)-6-(Methoxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3R,6R)-6-(Ethoxy)-2-methyl-3,6-dihydro-2H-pyran-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Properties
CAS No. |
76404-30-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2S,3R,6R)-2-methyl-6-phenylmethoxy-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C13H16O3/c1-10-12(14)7-8-13(16-10)15-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12+,13+/m0/s1 |
InChI Key |
ATULGSKPHOMODJ-CYZMBNFOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C=C[C@@H](O1)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1C(C=CC(O1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















